molecular formula C15H12N2OS B8492632 Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl-

Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl-

Cat. No.: B8492632
M. Wt: 268.3 g/mol
InChI Key: VJDVDLZWSACQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl- is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

3-amino-5-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H12N2OS/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)19-14(13)15(17)18/h1-8H,16H2,(H2,17,18)

InChI Key

VJDVDLZWSACQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-5-bromo-benzo[b]thiophene-2-carboxylic acid amide (90 mg, 0.33 mmol) in DMF (5 mL) was added phenylboronic acid (1.2 eq., 50 mg) at room temperature, under nitrogen. The resulting mixture was degassed and placed under nitrogen after which time sodium carbonate (1.2 eq., 43 mg) and Pd(Ph3)4 (0.4 eq., 155 mg) were added. The reaction was degassed again and warmed to 80° C. overnight, under nitrogen. Upon cooling to room temperature, the reaction was concentrated to dryness and the remaining residue was purified via flash column chromatrography (5 g SiO2, 0-40% EtOAc/dichloromethane). The product-containing fractions were concentrated to give the product which was still contaminated. The brown solid was diluted with 1:1 CH3CN/H2O and the remaining solids were removed via filtration. The filtrate was re-purified using preparatory reverse phase HPLC to give 7.4 mg (8%) of the title compound as a white solid.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(Ph3)4
Quantity
155 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
8%

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